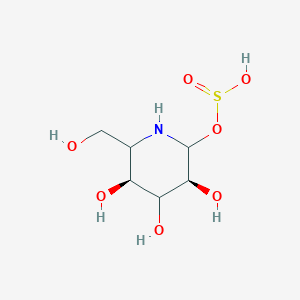

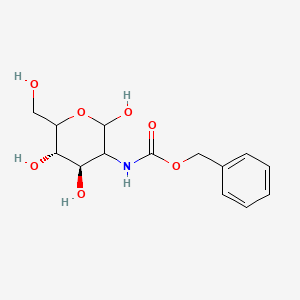

Galactostatin Bisulfite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galactostatin Bisulfite is a compound known for its strong inhibitory activity toward β-galactosidases. It was first isolated from the culture broth of the microorganism Streptomyces lydicus. The compound is a derivative of galactostatin, which is a 5-amino-5-deoxygalactopyranose where the ring oxygen of galactose is replaced by a nitrogen atom .

作用机制

Target of Action

Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .

Mode of Action

This compound interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by this compound, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by this compound disrupts these processes.

Pharmacokinetics

It’s known that this compound was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .

Result of Action

The primary molecular effect of this compound is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .

Action Environment

It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media

生化分析

Biochemical Properties

Galactostatin Bisulfite interacts with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This interaction between this compound and β-galactosidase results in the inhibition of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, this compound can influence cellular processes that are dependent on the breakdown of β-galactosides

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β-galactosidase, thereby inhibiting the enzyme’s activity . The compound has been found to be a fully competitive inhibitor with high affinities for β-galactosidase . This suggests that this compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Dosage Effects in Animal Models

While this compound has been found to have low acute toxicity in mice , the effects of different dosages of the compound in animal models have not been extensively studied

Metabolic Pathways

Given its role as a β-galactosidase inhibitor, it is likely that the compound interacts with metabolic pathways involving the breakdown of β-galactosides

准备方法

Synthetic Routes and Reaction Conditions

Galactostatin Bisulfite is synthesized through a series of steps involving adsorption, crystallization, and precipitation. The initial isolation involves adsorption on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The compound is then developed on Dowex-2 × 8 (OH−) and precipitated with ethanol .

Industrial Production Methods

The industrial production of this compound involves the fermentation of Streptomyces lydicus in optimized culture media. The production can be significantly increased by improving the medium, leading to a 20-25 fold augmentation in yield .

化学反应分析

Types of Reactions

Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while reduction produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) .

Common Reagents and Conditions

Oxidation: Iodine and sodium hydroxide are used as reagents.

Reduction: Catalytic reduction is performed using hydrogen and platinum dioxide.

Major Products

Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam)

Reduction Product: 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin)

科学研究应用

Galactostatin Bisulfite has several scientific research applications:

相似化合物的比较

Similar Compounds

Galactostatin-lactam: An oxidation product of galactostatin with similar inhibitory properties.

1-Deoxygalactostatin: A reduction product of galactostatin, also an effective β-galactosidase inhibitor.

Uniqueness

Galactostatin Bisulfite is unique due to its strong inhibitory activity and low acute toxicity in mice (LD50 1016 mg/kg, intravenous) . Its ability to inhibit β-galactosidases in both acidic and neutral media makes it a versatile compound for various applications.

属性

IUPAC Name |

[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDHIKHLAMWHE-ZNUJPQJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)